molecular formula C15H24 B1682129 Valencene CAS No. 4630-07-3

Valencene

Cat. No. B1682129
CAS RN: 4630-07-3
M. Wt: 204.35 g/mol
InChI Key: QEBNYNLSCGVZOH-NFAWXSAZSA-N
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Description

Valencene is a sesquiterpene that is an aroma component of citrus fruit and citrus-derived odorants . It is obtained inexpensively from Valencia oranges . Valencene is biosynthesized from farnesyl pyrophosphate (FPP) by the CVS enzyme . It is used as a precursor to nootkatone, the main contributor to the aroma and flavor of grapefruit .


Synthesis Analysis

Valencene was successfully biosynthesized after introducing valencene synthase into S. cerevisiae BJ5464 . A significant increase in valencene yield was observed after down-regulation or knock-out of squalene synthesis and other inhibiting factors (such as erg9, rox1) in mevalonate (MVA) pathway .


Molecular Structure Analysis

The molecular formula of Valencene is C15H24 . The systematic IUPAC name is (3R,4aS,5R)-4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene .


Chemical Reactions Analysis

Valencene can be transformed into nootkatone, a valuable compound with a grapefruit aroma, through oxidation reactions . The oxidation reaction from valencene to nootkatone has been studied in an oscillatory baffled reactor .


Physical And Chemical Properties Analysis

Valencene is a colorless oil with a boiling point of 123 °C (253 °F; 396 K) at 11 mmHg . It is soluble in organic solvents .

Scientific Research Applications

Biosynthesis and Function in Plants

Valencene is a sesquiterpene primarily found in citrus fruits and is known for its role in the aroma of these fruits. Research has revealed that valencene is emitted from flowers of grapevine, Vitis vinifera L., and its synthase, identified in a cultivar of Gewürztraminer, is responsible for the biosynthesis of this compound. The expression of this valencene synthase is particularly noted in grapevine flower buds, with varying levels throughout different stages of flower and fruit development (Lücker, Bowen, & Bohlmann, 2004).

In another study, the role of valencene in orange oil was investigated. It was traditionally used to determine the oil's commercial value. However, the study showed that valencene produced no aroma activity at the levels found in orange oil, suggesting that its role as a quality indicator might be reconsidered (Elston, Lin, & Rouseff, 2005).

Biotechnological Production

Valencene's industrial importance has led to research into its microbial production. A study demonstrated the successful biosynthesis of valencene in Saccharomyces cerevisiae through metabolic engineering. This research achieved high valencene yield, illustrating the potential of microorganisms as factories for valuable chemical products (Chen et al., 2019). Additionally, another study reported the overproduction of (+)-valencene in yeast by globally rewiring cellular metabolism, achieving significant yields and demonstrating the potential of yeast cell factories for valencene production (Cao et al., 2022).

Applications in Medicine and Health

Research has explored valencene's potential health benefits. One study found that valencene exhibits anti-lipid peroxidation and antioxidant effects in isoproterenol-induced myocardial infarcted rats, suggesting its potential therapeutic application in cardiac health (Prince & Grace, 2022).

Applications in Materials Science

Valencene has been identified as a monomer for radical copolymerization with maleimide, indicating its potential as a naturally occurring material for polymer production. This application could have implications in developing biobased polymers with high thermal stability and glass transition temperatures (Hashimoto et al., 2019).

Safety And Hazards

Valencene may be fatal if swallowed and enters airways . It is advised to get emergency medical help immediately if swallowed and not to induce vomiting . It should be stored locked up .

Future Directions

Microbial biosynthesis offers a promising alternative approach for sustainable production of valencene . More attention should be paid to in vivo and long-term clinical studies in the future . Valencene shows great promise in the applications of food, cosmetic, pharmaceutical, chemical, and agricultural industries .

properties

IUPAC Name

(3R,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBNYNLSCGVZOH-NFAWXSAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C2C1(CC(CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047052
Record name Valencene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow oily liquid
Record name Valencene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in oils, Insoluble (in ethanol)
Record name Valencene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.914-0.919
Record name Valencene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Valencene

CAS RN

4630-07-3
Record name Valencene
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URL https://commonchemistry.cas.org/detail?cas_rn=4630-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Valencene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, (1R,7R,8aS)-
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Record name Valencene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,7β,8α)]-1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.770
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Record name VALENCENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96H21P91IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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